2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol (CAS 1263386-30-6) is a functionalized quinoline scaffold featuring a chlorine atom at the 2-position, a 3-(trifluoromethyl)phenyl group at the 3-position, and a critical hydroxyl group at the 5-position. This compound belongs to a class of heterocycles widely explored for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties.

Molecular Formula C16H9ClF3NO
Molecular Weight 323.7
CAS No. 1263386-30-6
Cat. No. B2421573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol
CAS1263386-30-6
Molecular FormulaC16H9ClF3NO
Molecular Weight323.7
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C3C=CC=C(C3=C2)O)Cl
InChIInChI=1S/C16H9ClF3NO/c17-15-11(8-12-13(21-15)5-2-6-14(12)22)9-3-1-4-10(7-9)16(18,19)20/h1-8,22H
InChIKeyKWMQCTFJIYQIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol (CAS 1263386-30-6) – Quantifying Differentiation for Your Research


2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol (CAS 1263386-30-6) is a functionalized quinoline scaffold featuring a chlorine atom at the 2-position, a 3-(trifluoromethyl)phenyl group at the 3-position, and a critical hydroxyl group at the 5-position [1]. This compound belongs to a class of heterocycles widely explored for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties . Its structural complexity, combining electron-withdrawing groups with a hydrogen-bond donor, positions it as a versatile intermediate for structure-activity relationship (SAR) studies and lead optimization programs .

Why 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol Cannot Be Replaced by Generic Quinoline Scaffolds


Substituting 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol with a simpler quinoline analog risks losing critical molecular interactions and physicochemical properties essential for target engagement. The 5-hydroxy group introduces a hydrogen-bond donor, which is absent in the closely related 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline (CAS 339013-58-0) [1]. This single functional group difference significantly alters the compound's logP (5.3 vs. 5.7) and topological polar surface area (TPSA: 33.1 Ų vs. 12.9 Ų), impacting solubility, permeability, and binding modes in biological systems [1]. The quantitative evidence below demonstrates that this compound is not interchangeable with its deoxy or de-trifluoromethyl analogs without risking substantial changes in pharmacokinetic and pharmacodynamic profiles.

Quantitative Evidence for Selecting 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol Over Closest Analogs


Improved Polarity and Hydrogen-Bonding Capacity vs. 5-Deoxy Analog (CAS 339013-58-0)

The presence of the 5-hydroxyl group in the target compound provides a hydrogen-bond donor (HBD) and increases topological polar surface area (TPSA) compared to the 5-deoxy analog 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline (CAS 339013-58-0) [1]. This is crucial for enhancing aqueous solubility and facilitating key interactions with biological targets such as kinase hinge regions .

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

Enhanced Lipophilicity and Metabolic Stability vs. 5-Hydroxy-2-chloroquinoline (CAS 124467-35-2)

The addition of the 3-(trifluoromethyl)phenyl group to the quinoline core dramatically increases lipophilicity compared to the simpler 2-chloroquinolin-5-ol (CAS 124467-35-2), which lacks this substituent [1]. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability .

Pharmacokinetics Drug Design Metabolic Stability

Commercially Viable Synthesis and High Purity for Reproducible Research

The target compound is readily available from multiple reputable vendors with a purity typically ≥95%, ensuring reproducibility in biological assays . This contrasts with less accessible or lower-purity analogs that may require extensive in-house purification.

Chemical Synthesis Quality Control Research Reproducibility

Predicted Kinase Inhibition Potential Based on Structural Analogy

2-(Trifluoromethyl)quinolin-5-ol (CAS 41958-06-9), a closely related analog with a similar 5-hydroxyquinoline core and CF3 group, has been reported as a potent inhibitor of protein kinases involved in inflammatory pathways (Journal of Medicinal Chemistry, 2023) [1]. The target compound's additional 2-chloro and 3-phenyl substituents may offer enhanced potency or selectivity, making it a promising scaffold for kinase inhibitor development.

Kinase Inhibition Anticancer Research Structure-Activity Relationship

Optimal Application Scenarios for 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Optimization

The unique combination of a 5-OH hydrogen-bond donor, 2-Cl electrophilic site, and 3-CF3-phenyl lipophilic group makes this compound an ideal core scaffold for systematic SAR exploration. The quantitative TPSA and logP differentiation from its 5-deoxy analog (TPSA: 33.1 vs. 12.9 Ų; logP: 5.3 vs. 5.7) allows medicinal chemists to probe the impact of polarity on target binding and cellular permeability [1]. Its structural analogy to known kinase inhibitors further supports its use in designing focused libraries for hit-to-lead optimization [2].

Lead Development in Antibacterial and Antifungal Programs

Quinoline derivatives with trifluoromethyl groups have demonstrated potent antimicrobial activity, with some analogs showing IC50 values as low as 0.083 µM against P. falciparum [3]. The target compound's enhanced lipophilicity (logP 5.3) and membrane permeability, derived from its 3-CF3-phenyl substituent, position it as a strong candidate for developing next-generation anti-infective agents, particularly against drug-resistant strains.

Chemical Biology Probe for Investigating Hydroxyl-Dependent Interactions

The presence of a single, well-positioned hydroxyl group (1 HBD) that is absent in the commonly used 5-deoxy analog (0 HBD) provides a precise tool for studying the role of hydrogen bonding in protein-ligand interactions [1]. Researchers can directly compare the target compound with CAS 339013-58-0 in biochemical assays to deconvolute the contribution of the 5-OH group to binding affinity and selectivity.

Building Block for Advanced Heterocyclic Synthesis

With reactive handles at the 2-chloro and 5-hydroxy positions, this compound serves as a versatile intermediate for generating diverse chemical libraries through nucleophilic aromatic substitution, cross-coupling reactions, and etherification. Its high commercial purity (≥95%) and availability in multi-gram quantities ensure reproducible synthetic outcomes for both academic and industrial laboratories .

Quote Request

Request a Quote for 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.